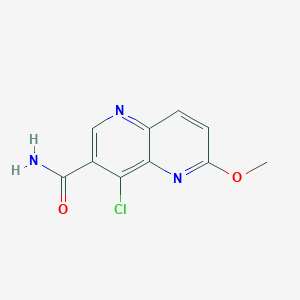
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 6th position, and a carboxamide group at the 3rd position of the naphthyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by condensation and cyclization reactions. For instance, starting with 3,4-dimethoxyacetophenone, nitration can yield 2-nitro-4,5-dimethoxyacetophenone. This intermediate can then undergo condensation with N,N-dimethylformamide dimethyl acetal to form a propenyl-one derivative. Subsequent reduction and cyclization yield the desired naphthyridine compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium ethoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or interfere with DNA replication, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxy-2-methylquinoline: This compound shares a similar structure but has a methyl group instead of a carboxamide group.
4-Chloro-6-ethoxy-2-methylquinoline: Similar to the above compound but with an ethoxy group instead of a methoxy group.
2,4-Dichloro-5-nitroquinoline: Contains two chloro groups and a nitro group, differing in substitution pattern.
Uniqueness
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-7-3-2-6-9(14-7)8(11)5(4-13-6)10(12)15/h2-4H,1H3,(H2,12,15) |
InChI Key |
NPDRGCFSUUAJLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



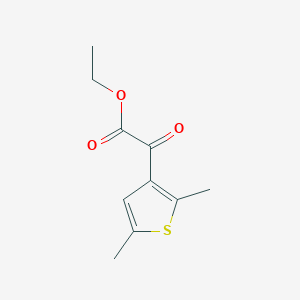

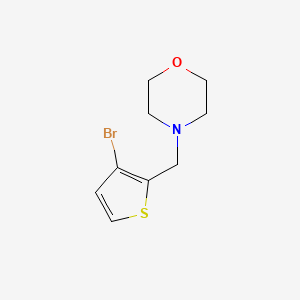
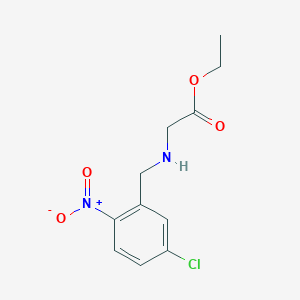
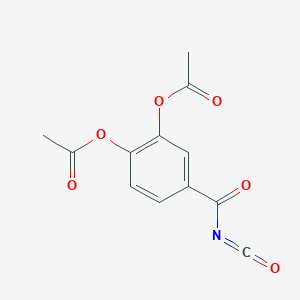
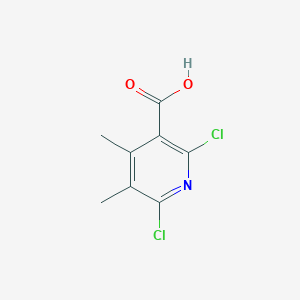
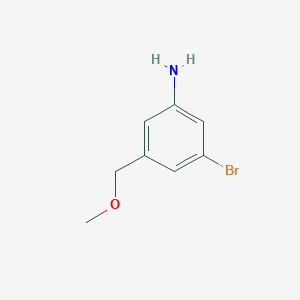

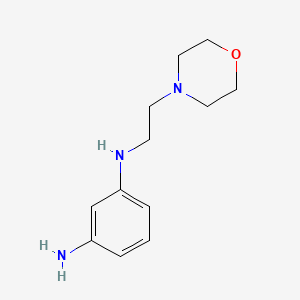

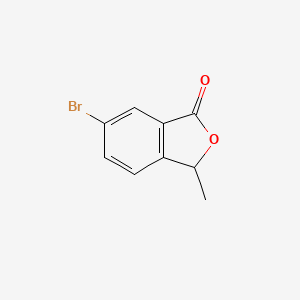
![Ethyl 3-{[3-(ethyloxy)-3-oxopropyl]amino}butanoate](/img/structure/B8579162.png)

